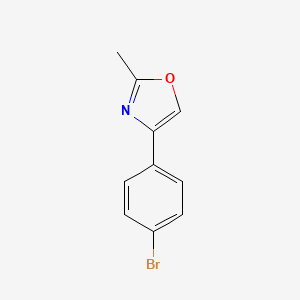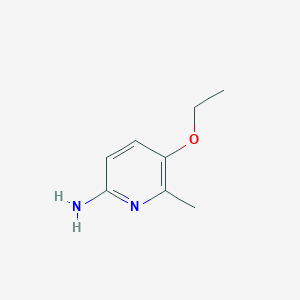
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
描述
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C15H17N3 It is a piperidine derivative characterized by the presence of a benzyl group, a cyanomethyl group, and a carbonitrile group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the use of 4-cyanomethylpiperidine as a starting material, which is then benzylated using benzyl chloride in the presence of a base. This reaction can also be conducted in an aprotic solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The choice of solvents, reagents, and reaction parameters is crucial to ensure consistent quality and cost-effectiveness in industrial settings.
化学反应分析
Types of Reactions
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl positions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted piperidine derivatives with various functional groups.
科学研究应用
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile depends on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its application and the specific biological system being studied.
相似化合物的比较
Similar Compounds
1-Benzyl-4-(cyanomethyl)piperidine: Similar structure but lacks the carbonitrile group.
4-Cyanomethylpiperidine: Lacks the benzyl group.
1-Benzylpiperidine: Lacks both the cyanomethyl and carbonitrile groups.
Uniqueness
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is unique due to the presence of both the benzyl and cyanomethyl groups along with the carbonitrile functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
1-benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-9-6-15(13-17)7-10-18(11-8-15)12-14-4-2-1-3-5-14/h1-5H,6-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYOUQLPFSKISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC#N)C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511392 | |
| Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86945-27-9 | |
| Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



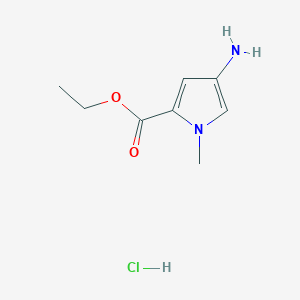
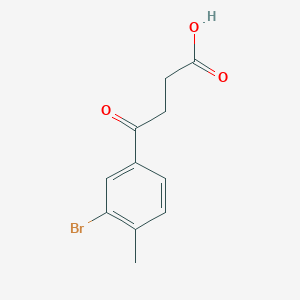
![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)
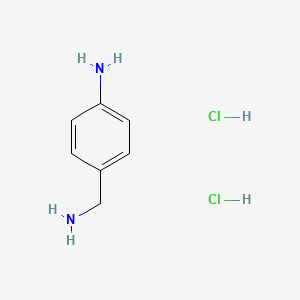
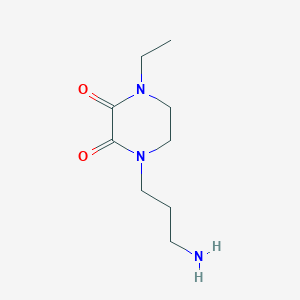
![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)

